molecular formula C9H9NO5 B097791 Betalamic acid CAS No. 18766-66-0

Betalamic acid

Cat. No.: B097791
CAS No.: 18766-66-0
M. Wt: 211.17 g/mol
InChI Key: YQDKULBMDMPFLH-FSRBREEPSA-N
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Description

Betalamic acid is a key constituent of betalains, which are water-soluble pigments found in plants of the order Caryophyllales and certain fungi. Betalains are divided into two subclasses: betacyanins (reddish to violet pigments) and betaxanthins (yellow to orange pigments). The type of substituent on this compound determines the class of betalains. This compound itself is a chromophore due to its conjugated double bonds, which contribute to the vibrant colors of betalains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betalamic acid can be synthesized through a multi-step process. One common method involves the hydroxylation of tyrosine to form L-DOPA, followed by the action of the enzyme DOPA dioxygenase (DODA) which leads to the formation of this compound. This process involves spontaneous cyclization .

Industrial Production Methods: Industrial production of this compound often involves the extraction of betalains from natural sources such as beetroot (Beta vulgaris). The extraction process can be optimized using deep eutectic solvents, which enhance the stability and yield of betalains . These solvents are prepared using magnesium chloride hexahydrate and urea in specific molar proportions .

Mechanism of Action

Betalamic acid exerts its effects primarily through its antioxidant properties. The 1,7-diazaheptamethinium scaffold of this compound promotes radical-scavenging activities, involving proton-coupled electron transfer. This mechanism helps in neutralizing free radicals and reducing oxidative stress in biological systems . Additionally, this compound can form conjugates with proteins, enhancing their stability and functionality .

Comparison with Similar Compounds

Betalamic acid is unique due to its role as a chromophore in betalains. Similar compounds include:

    Anthocyanins: Water-soluble pigments found in plants, responsible for red, purple, and blue colors.

    Carotenoids: Fat-soluble pigments that provide yellow, orange, and red colors in plants.

This compound stands out due to its ability to form a wide range of derivatives with diverse applications in various fields.

Biological Activity

Betalamic acid is a significant compound found in betalains, a class of water-soluble pigments primarily derived from plants such as beets (Beta vulgaris) and certain cacti. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is produced through the enzymatic conversion of L-DOPA and is a precursor to various betalains, including betacyanins and betaxanthins. The biosynthesis involves two key enzymes: a bifunctional cytochrome P450 enzyme (CYP76AD1) and 4,5-DOPA dioxygenase (DODA), which facilitate the transformation of L-DOPA into this compound and subsequently into more complex structures through spontaneous reactions with amines or glucosyl derivatives .

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property has been substantiated through various assays, including Trolox-equivalent antioxidant capacity (TEAC) and oxygen radical absorbance capacity (ORAC) tests. These studies indicate that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage .

2. Antimicrobial Effects

Research has demonstrated that betalains, including those derived from this compound, possess antimicrobial properties. A narrative review highlighted their effectiveness against a range of pathogens, suggesting that these compounds could serve as natural preservatives or therapeutic agents in combating infections .

3. Anti-inflammatory Mechanisms

This compound has been implicated in anti-inflammatory responses. Studies indicate that it can modulate inflammatory cytokines and pathways involved in chronic inflammation, which is associated with various diseases including cancer and neurodegenerative disorders .

Case Study 1: Neuroprotective Effects

In a study involving rotenone-induced Parkinson's disease models in mice, betanin (a derivative of this compound) demonstrated neuroprotective effects by reducing levels of inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers. This suggests that compounds related to this compound may have potential in neuroprotection .

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that this compound derivatives can inhibit the proliferation of various cancer cell lines. For example, betanin was reported to induce apoptosis in breast cancer cells by activating caspases and promoting DNA fragmentation without affecting normal cells .

The biological activities of this compound are mediated through several mechanisms:

  • Antioxidant Pathways : By reducing reactive oxygen species (ROS), this compound helps maintain cellular redox balance.
  • Cytokine Modulation : It influences the expression of pro-inflammatory cytokines, thereby modulating immune responses.
  • Apoptotic Induction : this compound derivatives can activate apoptotic pathways in cancer cells while sparing normal cells.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryModulates cytokine levels
Cancer inhibitionInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What enzymatic pathways and experimental methods are used to validate Betalamic acid biosynthesis?

this compound is synthesized via the oxidation of L-DOPA by 4,5-DOPA dioxygenase (DODA). To confirm this pathway, researchers employ ultra-performance liquid chromatography–ion mobility spectrometry–quadrupole time-of-flight mass spectrometry (UPLC-IMS-QTOF) to identify intermediates like cyclo-DOPA and this compound. Additionally, multiple reaction monitoring LC-MS/MS (MRM-LC-MS/MS) quantifies reaction products with high specificity . Enzyme activity assays under controlled pH and temperature are critical to avoid side reactions, as acidic conditions stabilize this compound during analysis.

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

High-resolution mass spectrometry (HRMS) coupled with reverse-phase chromatography is preferred for its sensitivity in detecting this compound at trace levels. For validation, include external calibration curves using synthetic standards and spike-recovery experiments to assess matrix effects. Stability tests under varying pH (e.g., pH 3–8) and light exposure are necessary due to this compound's susceptibility to degradation .

Q. How do pH and temperature influence this compound stability during experimental workflows?

this compound degrades rapidly above pH 5, with accelerated decomposition at elevated temperatures (>40°C). To mitigate this, store samples at 4°C in amber vials and use buffered solutions (e.g., citrate-phosphate buffer, pH 4.5) during extraction. Kinetic studies using UV-Vis spectrophotometry (λmax ~480 nm for this compound) can monitor degradation rates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s antioxidant activity data?

Discrepancies arise from pH-dependent dissociation of this compound’s carboxylic groups. Use density functional theory (DFT) to calculate pKa values and predict electron-donating capacity (via HOMO energy levels). Compare results with empirical assays (e.g., DPPH/ABTS radical scavenging ) conducted at standardized pH. Theoretical models show that this compound’s antioxidant capacity peaks at pH >5, where the fully deprotonated form dominates .

Q. What experimental designs address low reproducibility in this compound synthesis protocols?

Variability often stems from inconsistent enzyme purity or substrate ratios. Optimize protocols by:

  • Purifying DODA via affinity chromatography (e.g., His-tag systems).
  • Using stoichiometric controls (e.g., 1:1 molar ratio of L-DOPA:DODA).
  • Validating reaction progress with real-time NMR or HPLC-DAD . Document all steps following FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .

Q. How can multi-omics approaches elucidate this compound’s role in stress response mechanisms?

Integrate transcriptomics (e.g., RNA-seq of DODA-expressing tissues) with metabolomics (LC-MS profiling of betalains) to map biosynthesis pathways under abiotic stress. Pair this with proteomics to identify post-translational modifications of DODA that enhance catalytic efficiency. For example, phosphorylation at Ser-124 increases DODA activity by 30% in Amaranthus spp. .

Q. What strategies validate this compound’s interaction with biological targets in vitro?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) with proteins like peroxidases. For cellular studies, employ fluorescence microscopy with this compound conjugated to pH-sensitive probes (e.g., SNARF-1) to track sublocalization in plant vacuoles .

Q. Methodological Best Practices

Q. How to ensure robust statistical analysis in this compound bioactivity studies?

  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., antioxidant activity across pH levels).
  • Use principal component analysis (PCA) to differentiate this compound’s effects from confounding variables in complex matrices.
  • Report confidence intervals (95% CI) and effect sizes to contextualize significance .

Q. What are the criteria for selecting reference standards in this compound quantification?

Prioritize certified reference materials (CRMs) with ≥98% purity, validated via 1H/13C NMR and HRMS . For novel derivatives, synthesize analogs with isotopic labeling (e.g., 13C-L-DOPA) to trace metabolic pathways .

Q. How to design a longitudinal study tracking this compound degradation in plant tissues?

  • Sample tissues at fixed intervals (e.g., 0, 24, 48 hours post-harvest).
  • Use mixed-effects models to account for biological variability.
  • Correlate degradation rates with environmental factors (humidity, light) via multiple linear regression .

Properties

IUPAC Name

(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKULBMDMPFLH-FSRBREEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317375
Record name Betalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18766-66-0
Record name Betalamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18766-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betalamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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